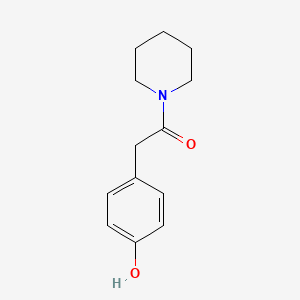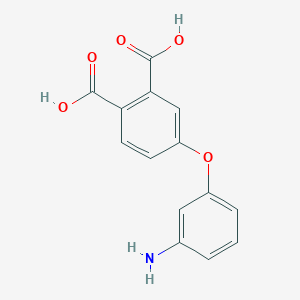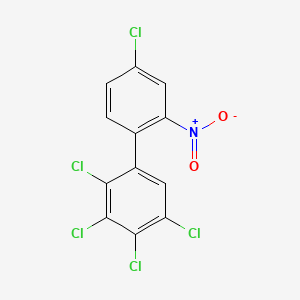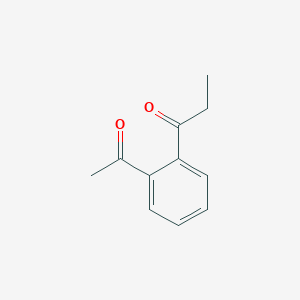
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride is a chemical compound with the molecular formula C5H5ClF3O. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
The synthesis of 3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride typically involves the fluorination of propanoyl chloride. One common method is the reaction of propanoyl chloride with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yield.
Industrial production methods may involve continuous flow reactors to maintain precise control over reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. Common reagents include triethylamine and pyridine.
Reduction Reactions: The compound can be reduced to 3-fluoro-2,2-bis(fluoromethyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3-fluoro-2,2-bis(fluoromethyl)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is utilized in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations to introduce fluorinated groups into target molecules.
Comparaison Avec Des Composés Similaires
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride can be compared with other fluorinated acyl chlorides, such as:
2,2,2-Trifluoroacetyl chloride: Similar in reactivity but with three fluorine atoms on the same carbon.
3,3,3-Trifluoropropanoyl chloride: Contains three fluorine atoms on the terminal carbon.
2-Fluoro-2,2-difluoroacetyl chloride: Has two fluorine atoms on the same carbon and one on the adjacent carbon.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated acyl chlorides.
Propriétés
Numéro CAS |
112433-49-5 |
|---|---|
Formule moléculaire |
C5H6ClF3O |
Poids moléculaire |
174.55 g/mol |
Nom IUPAC |
3-fluoro-2,2-bis(fluoromethyl)propanoyl chloride |
InChI |
InChI=1S/C5H6ClF3O/c6-4(10)5(1-7,2-8)3-9/h1-3H2 |
Clé InChI |
MOBFLWAAADABNK-UHFFFAOYSA-N |
SMILES canonique |
C(C(CF)(CF)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)
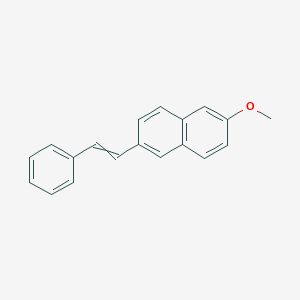
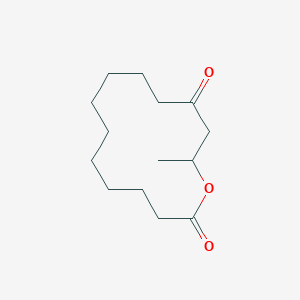
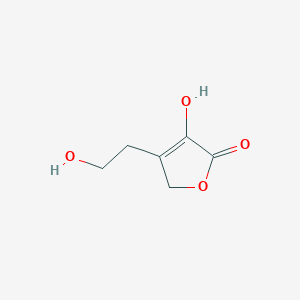
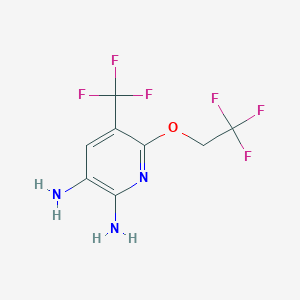
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

